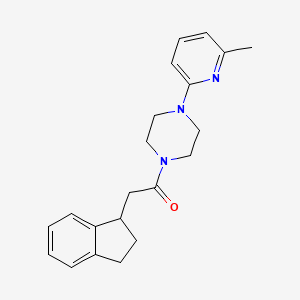
1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(6-methyl-2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthetic approaches for related compounds generally involve multi-step processes that include nucleophilic substitution reactions, electrophilic additions, or coupling reactions facilitated by catalysts. For instance, Piperazine-1-yl-1H-indazole derivatives, which share functional groups with the molecule of interest, are synthesized through efficient methods characterized by spectral analysis to confirm their structures (Balaraju et al., 2019).
Molecular Structure Analysis
Structural analysis of these compounds typically involves spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. The molecular structure is crucial for understanding the interaction with biological targets. For example, the molecular structure and conformations significantly influence the binding and efficacy of compounds targeting biological receptors (Ban et al., 2023).
Chemical Reactions and Properties
Compounds similar to 1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(6-methyl-2-pyridinyl)piperazine participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. Their reactivity can be influenced by the substitution pattern on the piperazine and indenyl rings. Additionally, the chemical properties such as reactivity, stability, and solubility are crucial for their potential application in medicinal chemistry (Afonso et al., 1999).
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-1-[4-(6-methylpyridin-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-16-5-4-8-20(22-16)23-11-13-24(14-12-23)21(25)15-18-10-9-17-6-2-3-7-19(17)18/h2-8,18H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAQISJAFAFUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C(=O)CC3CCC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(6-methyl-2-pyridinyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyethyl)-8-[3-(1H-pyrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675003.png)

![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5675010.png)
![1-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5675011.png)

![1-[(2-ethoxyphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5675019.png)
![[(3R*,4R*)-1-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5675026.png)
![N-[(3S*,4R*)-1-[(5-chloro-2-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5675027.png)

![4-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5675034.png)
![(1S*,5R*)-3-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675059.png)

![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-thiophenecarboxylate](/img/structure/B5675073.png)
